N-(4-ethoxyphenyl)-N'-methylthiourea
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Overview
Description
N-(4-ethoxyphenyl)-N'-methylthiourea, also known as metolachlor, is a herbicide widely used in agriculture to control weeds in crops such as corn, soybeans, and cotton. It belongs to the group of chloroacetanilide herbicides and acts by inhibiting the growth of weeds by disrupting protein synthesis. In recent years, metolachlor has gained attention in scientific research due to its potential for use in various fields.
Mechanism of Action
Metolachlor acts by inhibiting the growth of weeds by disrupting protein synthesis. It specifically targets the enzyme acetolactate synthase (ALS), which is essential for the production of branched-chain amino acids in plants. By inhibiting ALS, N-(4-ethoxyphenyl)-N'-methylthiourea prevents the production of these amino acids and ultimately leads to the death of the plant.
Biochemical and Physiological Effects
Metolachlor has been found to have both biochemical and physiological effects on plants. Biochemically, it inhibits the activity of ALS, leading to the accumulation of toxic intermediates and the depletion of essential amino acids. Physiologically, it causes chlorosis, stunting, and ultimately death of the plant.
Advantages and Limitations for Lab Experiments
Metolachlor has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other herbicides. It also has a broad spectrum of activity, making it useful for a variety of applications. However, N-(4-ethoxyphenyl)-N'-methylthiourea has limitations in terms of its potential toxicity and environmental impact. It is important to handle N-(4-ethoxyphenyl)-N'-methylthiourea with care and dispose of it properly to avoid contamination of the environment.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-N'-methylthiourea. In medicine, further studies could investigate its potential as an anti-tumor agent and its mechanism of action in cancer cells. In environmental science, research could focus on the effects of N-(4-ethoxyphenyl)-N'-methylthiourea on soil and water quality, and its potential for leaching into groundwater. In materials science, N-(4-ethoxyphenyl)-N'-methylthiourea could be used as a precursor for the synthesis of new organic compounds with potential applications in various fields.
Synthesis Methods
Metolachlor is synthesized by reacting 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide with ethoxyamine hydrochloride in the presence of sodium hydroxide. The reaction results in the formation of N-(4-ethoxyphenyl)-N'-methylthiourea as a white crystalline solid.
Scientific Research Applications
Metolachlor has been extensively studied for its potential use in various fields such as medicine, environmental science, and materials science. In medicine, N-(4-ethoxyphenyl)-N'-methylthiourea has been found to have anti-tumor properties and has been investigated for its use in cancer therapy. In environmental science, N-(4-ethoxyphenyl)-N'-methylthiourea has been studied for its effects on soil and water quality, and its potential for leaching into groundwater. In materials science, N-(4-ethoxyphenyl)-N'-methylthiourea has been used as a precursor for the synthesis of various organic compounds.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-3-13-9-6-4-8(5-7-9)12-10(14)11-2/h4-7H,3H2,1-2H3,(H2,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMNTXPIJAPAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-methylthiourea |
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